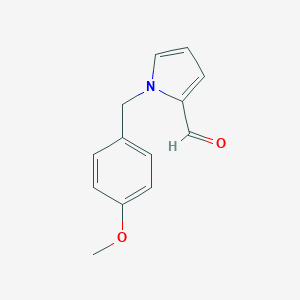

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde

Overview

Description

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a methoxybenzyl group attached to the pyrrole ring, which is further functionalized with a carbaldehyde group

Preparation Methods

The synthesis of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxybenzyl chloride with pyrrole in the presence of a base, followed by formylation of the resulting product. The reaction conditions typically include the use of solvents such as tetrahydrofuran (THF) and catalysts like lithium hexamethyldisilazide (LiHMDS) at low temperatures .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.

Scientific Research Applications

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to develop new therapeutic agents.

Medicine: In medicinal chemistry, it serves as a building block for the development of novel drugs. Its derivatives are evaluated for their pharmacological activities and potential therapeutic benefits.

Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The methoxybenzyl group enhances its ability to penetrate cell membranes, while the pyrrole ring interacts with enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. These interactions can affect various cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde can be compared with other similar compounds, such as:

1-(4-Methoxybenzyl)-1H-indole-4-carbaldehyde: This compound has a similar structure but contains an indole ring instead of a pyrrole ring. It exhibits different chemical reactivity and biological activities.

1-(4-Methoxybenzyl)piperazine: This compound features a piperazine ring and is used as a pharmaceutical intermediate. It has distinct pharmacological properties compared to the pyrrole derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Biological Activity

1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a methoxybenzyl group and an aldehyde functional group. This unique structure contributes to its diverse biological activities, including antimicrobial and anticancer properties.

The mechanism of action for this compound involves several pathways:

- Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.

- Cell Membrane Penetration : The methoxybenzyl group may enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets more effectively.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The compound has been evaluated for its anticancer properties, demonstrating cytotoxic effects against several cancer cell lines. Notable findings include:

- Cell Line Studies : The compound exhibited IC50 values in the micromolar range against human cancer cell lines, indicating potent growth inhibitory effects .

- Mechanistic Insights : Studies suggest that the compound induces apoptosis in cancer cells through modulation of key signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Model/Cell Line | IC50 Value (μM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MCF-7 | 8.5 | |

| Anticancer | A549 | 12.3 |

Case Study: Anticancer Mechanism

A study conducted by researchers evaluated the effect of this compound on the MCF-7 breast cancer cell line. The results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays. Additionally, molecular dynamics simulations revealed interactions with Bcl-2 proteins, suggesting a mechanism involving the modulation of apoptotic pathways .

Comparative Analysis

When compared to similar compounds, such as 1-(4-Methoxyphenyl)-1H-indole-2-carbaldehyde, this compound shows distinct biological profiles due to differences in their chemical structures. For instance:

Properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-16-13-6-4-11(5-7-13)9-14-8-2-3-12(14)10-15/h2-8,10H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIIJCYZYIPQWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20424628 | |

| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861162-64-3 | |

| Record name | 1-(4-Methoxy-benzyl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20424628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.